N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-(2-METHYL-1H-INDOL-3-YL)-2-OXOACETAMIDE is a complex organic compound that features a benzodioxepin ring fused with an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-(2-METHYL-1H-INDOL-3-YL)-2-OXOACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxepin and indole intermediates separately, followed by their coupling through a series of condensation and acylation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts such as palladium or platinum may be employed to facilitate specific steps in the synthesis, and advanced purification techniques like chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-(2-METHYL-1H-INDOL-3-YL)-2-OXOACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the amide or indole nitrogen atoms, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-(2-METHYL-1H-INDOL-3-YL)-2-OXOACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-(2-METHYL-1H-INDOL-3-YL)-2-OXOACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting downstream biological processes.
Comparison with Similar Compounds
Similar Compounds
N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-(2-METHYL-1H-INDOL-3-YL)-2-OXOACETAMIDE: shares structural similarities with other benzodioxepin and indole derivatives, such as:
Uniqueness
The uniqueness of N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-(2-METHYL-1H-INDOL-3-YL)-2-OXOACETAMIDE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C21H20N2O4 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
InChI |
InChI=1S/C21H20N2O4/c1-13-19(15-5-2-3-6-16(15)23-13)20(24)21(25)22-12-14-7-8-17-18(11-14)27-10-4-9-26-17/h2-3,5-8,11,23H,4,9-10,12H2,1H3,(H,22,25) |
InChI Key |
SBXOZMYZAIQARM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=CC4=C(C=C3)OCCCO4 |
Origin of Product |
United States |
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